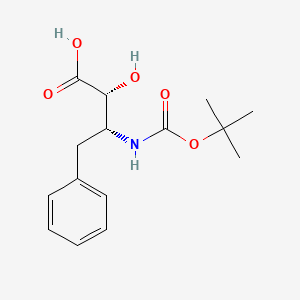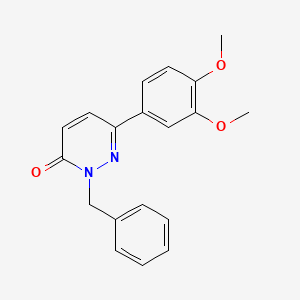![molecular formula C16H17N3O3S B2982933 ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate CAS No. 1171794-23-2](/img/structure/B2982933.png)
ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-2-((2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)acetate is a chemical compound with the molecular formula C11H12O3 . It is also known by other names such as Ethyl (4-Methylphenyl)(oxo)acetate, Ethyl 4-Methylbenzoylformate, and Ethyl (4-Methylphenyl)glyoxylate .
Molecular Structure Analysis
The molecular structure of this compound can be confirmed through various spectroscopic techniques. NMR spectroscopy can also be used to confirm its structure .Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . It has a boiling point of 304 °C and a flash point of 128 °C . The specific gravity at 20/20 is 1.09 . Its purity, as determined by Gas Chromatography (GC), is reported to be more than 98.0% .Wissenschaftliche Forschungsanwendungen
Preparation and Chemical Transformations
- Ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate was studied for its transformation into related heterocyclic systems, exhibiting biocidal properties against bacteria and fungi (Youssef et al., 2011).
Synthesis and Chemical Properties
- The compound's synthetic versatility was highlighted in the chemoselective synthesis of various derivatives, showcasing its potential in organic chemistry (Pretto et al., 2019).
Applications in Corrosion Inhibition
- Pyranpyrazole derivatives, closely related to the compound , were investigated for their corrosion inhibition properties on mild steel, useful in industrial applications (Dohare et al., 2017).
Antitumor Activity
- A compound with a similar structure was synthesized and showed inhibition of cancer cell line proliferation, suggesting potential applications in cancer research (Liu et al., 2018).
Heterocyclic Synthesis
- Its derivatives have been used in the synthesis of various heterocyclic compounds, contributing to the field of medicinal chemistry (Mohareb et al., 2004).
Marine Natural Product Derivatives
- Compounds derived from marine fungi have structures similar to the compound of interest, indicating its relevance in natural product chemistry (Wu et al., 2010).
Protein-Tyrosine Phosphatase 1B Inhibition
- Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives were evaluated for their inhibitory activity against protein tyrosine phosphatase 1B, important for understanding enzymatic mechanisms (Navarrete-Vázquez et al., 2012).
Green Synthesis Approaches
- The compound's derivatives were synthesized using green, solvent-free methods, highlighting an environmentally friendly approach in organic synthesis (Al-Matar et al., 2010).
Ionic Liquid Catalysis
- Innovative use of ionic liquids for the synthesis of pyran-annulated scaffolds under solvent-free conditions was researched, showing the compound's utility in advanced synthesis techniques (Shaikh et al., 2018).
Antimicrobial Activity
- New derivatives were synthesized and evaluated for their antimicrobial properties, contributing to the development of new antibacterial agents (Asif et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that the compound undergoes a series of reactions involving initial thiohydrazonate formation, intermolecular cyclization, and elimination of a water molecule or through 1,3-dipolar cycloaddition of nitrile imine to the c=s double bond to afford thiadiazole via elimination of nh3 .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may also interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (19221) and physical state (solid) suggest that it may have certain pharmacokinetic properties .
Result of Action
A compound with a similar structure displayed superior antipromastigote activity, being more active than the standard drugs miltefosine and amphotericin b deoxycholate . This suggests that this compound may also have significant biological activity.
Eigenschaften
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]amino]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-3-22-16(21)15(20)17-14-12-8-23-9-13(12)18-19(14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVULYPADXYHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methylphenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2982854.png)
![4-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-1-(4-iodophenyl)sulfonylpiperidine](/img/structure/B2982855.png)

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1,1-bis(2-methoxyethyl)urea](/img/structure/B2982861.png)


![N-(2,5-dimethylphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2982866.png)
![Ethyl 2-[[2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2982868.png)

![N-(4-ethoxyphenyl)-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2982870.png)
![(E)-7-(4-cinnamylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2982872.png)
![N-(2,5-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2982873.png)
